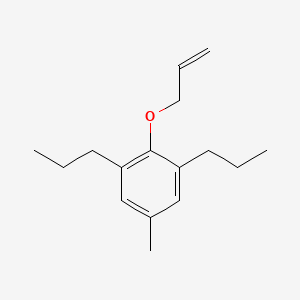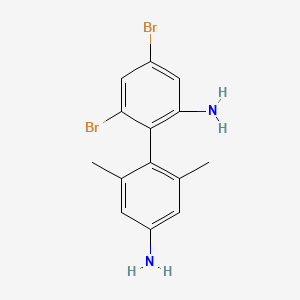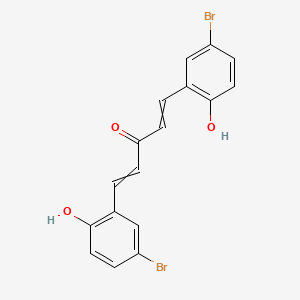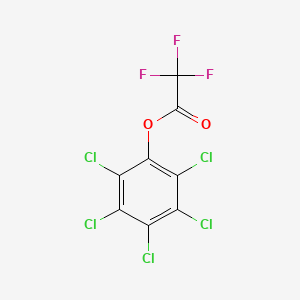![molecular formula C7HF11 B14737067 1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane CAS No. 4934-61-6](/img/structure/B14737067.png)
1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane is a fluorinated organic compound known for its unique structure and properties. The compound is characterized by its bicyclic framework, which includes a heptane ring with eleven fluorine atoms attached. This high degree of fluorination imparts significant chemical stability and hydrophobicity, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane typically involves the fluorination of a suitable precursor. One common method is the reaction of a bicyclo[2.2.1]heptane derivative with elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete fluorination. Industrial production methods may involve continuous flow reactors to handle the highly reactive fluorine gas safely and efficiently .
Chemical Reactions Analysis
1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles. Common reagents include alkoxides and amines.
Reduction Reactions: Reduction of the compound can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of partially fluorinated derivatives.
Oxidation Reactions: Oxidation can be performed using oxidizing agents such as potassium permanganate (KMnO4), resulting in the formation of fluorinated carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide may yield a fluorinated ether, while reduction with LiAlH4 could produce a partially fluorinated alcohol.
Scientific Research Applications
1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated molecules, which are valuable in materials science and catalysis.
Biology: The compound’s hydrophobic nature makes it useful in the study of membrane proteins and lipid bilayers.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their metabolic stability and ability to interact with biological targets.
Mechanism of Action
The mechanism by which 1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane exerts its effects is primarily related to its high fluorine content. The fluorine atoms create a highly electronegative environment, which can influence the compound’s reactivity and interactions with other molecules. In biological systems, the compound’s hydrophobicity allows it to interact with lipid membranes, potentially affecting membrane fluidity and protein function .
Comparison with Similar Compounds
1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane can be compared with other fluorinated bicyclic compounds such as:
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: This compound is used in surface functionalization and the synthesis of nanomaterials.
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: Known for its applications in the preparation of hybrid fluorous monolithic columns for nano-liquid chromatography.
The uniqueness of this compound lies in its specific fluorination pattern and bicyclic structure, which confer distinct chemical and physical properties compared to other fluorinated compounds.
Properties
CAS No. |
4934-61-6 |
|---|---|
Molecular Formula |
C7HF11 |
Molecular Weight |
294.06 g/mol |
IUPAC Name |
1,2,2,3,3,5,5,6,6,7,7-undecafluorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7HF11/c8-2(9)1-3(10,11)6(15,16)5(2,14)7(17,18)4(1,12)13/h1H |
InChI Key |
PQEPIOYQAWRWPA-UHFFFAOYSA-N |
Canonical SMILES |
C12C(C(C(C1(F)F)(F)F)(C(C2(F)F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(e)-Naphthalen-2-yldiazenyl]propanedinitrile](/img/structure/B14736984.png)





![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol](/img/structure/B14737021.png)







